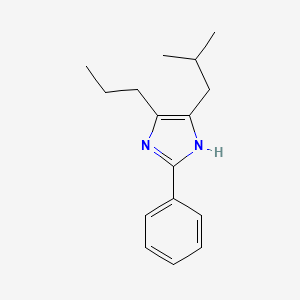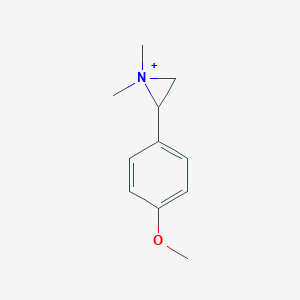
2,2,4-Triethyloctanoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Triethyloctanoyl chloride is an organic compound with the molecular formula C14H27ClO. It is a derivative of octanoic acid, where the hydrogen atom of the carboxyl group is replaced by a chlorine atom. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties.
準備方法
Synthetic Routes and Reaction Conditions
2,2,4-Triethyloctanoyl chloride can be synthesized through the reaction of 2,2,4-triethyloctanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and the chlorinating agent is added slowly. The reaction mixture is then heated to facilitate the formation of the acyl chloride, with the release of sulfur dioxide (SO2) or carbon monoxide (CO) as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent addition rates, to optimize yield and purity.
化学反応の分析
Types of Reactions
2,2,4-Triethyloctanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,2,4-triethyloctanoic acid and hydrochloric acid.
Reduction: The acyl chloride can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., ethanethiol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature or under mild heating.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used, often under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or THF is used, with the reaction conducted under an inert atmosphere to prevent moisture interference.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 2,2,4-Triethyloctanoic acid and hydrochloric acid.
Reduction: 2,2,4-Triethyloctanol.
科学的研究の応用
2,2,4-Triethyloctanoyl chloride is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used to modify biomolecules, such as proteins and peptides, through acylation reactions, which can alter their properties and functions.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs) by providing a reactive acyl group for further chemical modifications.
Industry: The compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers.
作用機序
The mechanism of action of 2,2,4-triethyloctanoyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, forming covalent bonds with the nucleophilic atoms (e.g., nitrogen, oxygen, sulfur) in the target molecules. This acylation process can modify the chemical and physical properties of the target molecules, influencing their biological activity, solubility, and stability.
類似化合物との比較
Similar Compounds
2,2,4-Triethylpentanoyl chloride: A shorter-chain analog with similar reactivity but different physical properties.
2,2,4-Triethylhexanoyl chloride: Another analog with one less carbon atom in the chain, affecting its boiling point and solubility.
2,2,4-Triethylheptanoyl chloride: Similar structure with a slightly shorter carbon chain, influencing its reactivity and applications.
Uniqueness
2,2,4-Triethyloctanoyl chloride is unique due to its specific chain length and branching, which confer distinct physical and chemical properties. These properties make it suitable for specific applications where other analogs may not perform as effectively. For example, its particular chain length and branching can influence its solubility in various solvents and its reactivity with different nucleophiles, making it a valuable compound in specialized chemical syntheses and industrial processes.
特性
CAS番号 |
60631-36-9 |
|---|---|
分子式 |
C14H27ClO |
分子量 |
246.81 g/mol |
IUPAC名 |
2,2,4-triethyloctanoyl chloride |
InChI |
InChI=1S/C14H27ClO/c1-5-9-10-12(6-2)11-14(7-3,8-4)13(15)16/h12H,5-11H2,1-4H3 |
InChIキー |
KVZRSOPHNBRLKM-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CC(CC)(CC)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-2-[4-[(4-hydroxyphenyl)sulfonyl]phenoxy]-4,4-dimethyl-3-oxo-](/img/structure/B14598225.png)
![Ethyl {3-chloro-4-[(1,3-thiazol-2-yl)amino]phenyl}acetate](/img/structure/B14598239.png)



![N-[(Benzyloxy)carbonyl]-L-alanyl-N-(2-hydroxyethyl)-L-alaninamide](/img/structure/B14598262.png)



![2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine](/img/structure/B14598291.png)
![2-{[(e)-Phenylmethylidene]amino}ethyl phenylcarbamate](/img/structure/B14598295.png)

![N-(5-Phenylbicyclo[3.3.1]nonan-2-ylidene)hydroxylamine](/img/structure/B14598319.png)
![Butyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14598320.png)
